
2-Chloro-3-methylbenzimidazole-4,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-methylbenzimidazole-4,5-dione is a heterocyclic compound that belongs to the benzimidazole family. This compound is characterized by its unique structure, which includes a chlorine atom and a methyl group attached to the benzimidazole ring. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-methylbenzimidazole-4,5-dione typically involves the chlorination of 1-methyl-1H-benzimidazole-6,7-dione. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-3-methylbenzimidazole-4,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzimidazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions include various benzimidazole derivatives, which can exhibit different biological activities and properties.
Aplicaciones Científicas De Investigación
2-Chloro-3-methylbenzimidazole-4,5-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-methylbenzimidazole-4,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methyl groups on the benzimidazole ring play a crucial role in its binding affinity and specificity. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes and ultimately exerting its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-2-chlorobenzimidazole: Similar in structure but lacks the dione functionality.
2-Chloro-4,5,6,7-tetrabromobenzimidazole: Contains additional bromine atoms, which can alter its reactivity and biological activity.
1-Benzyl-2-chlorobenzimidazole: Features a benzyl group instead of a methyl group, affecting its chemical properties.
Uniqueness
2-Chloro-3-methylbenzimidazole-4,5-dione is unique due to the presence of both chlorine and methyl groups on the benzimidazole ring, which confer distinct chemical and biological properties
Propiedades
Número CAS |
13265-30-0 |
|---|---|
Fórmula molecular |
C8H5ClN2O2 |
Peso molecular |
196.59 |
Nombre IUPAC |
2-chloro-3-methylbenzimidazole-4,5-dione |
InChI |
InChI=1S/C8H5ClN2O2/c1-11-6-4(10-8(11)9)2-3-5(12)7(6)13/h2-3H,1H3 |
Clave InChI |
MOLSNUWOMMQEEW-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=CC(=O)C2=O)N=C1Cl |
Sinónimos |
6,7-Benzimidazoledione,2-chloro-1-methyl-(7CI,8CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6aS)-1,10-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,11-diol](/img/structure/B576891.png)


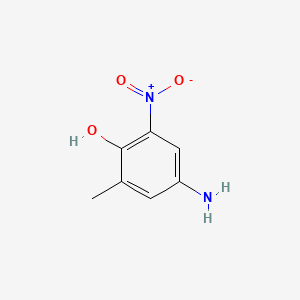
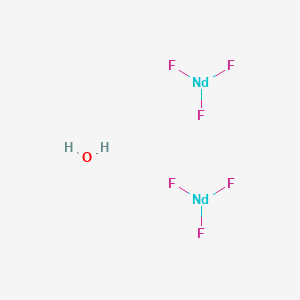
![(1R,2S,3S,5S,8S,11R,12R)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14-dioxatetracyclo[10.2.2.02,11.03,8]hexadecane-7,13-dione](/img/structure/B576901.png)
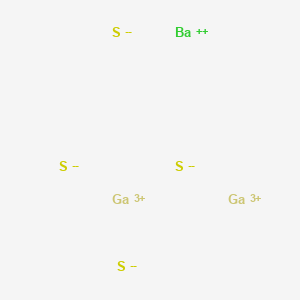
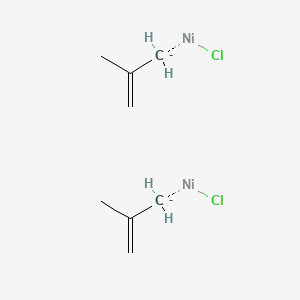
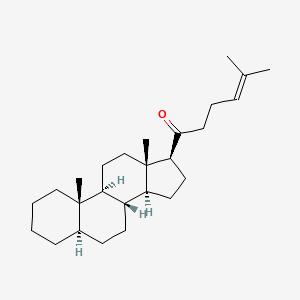
![(1S,5R)-1,3,5-trimethyl-2,4,6,8-tetrathiatricyclo[3.3.1.13,7]decane](/img/structure/B576908.png)


![N-[(Z)-cyclohept-2-en-1-ylideneamino]-2,4-dinitroaniline](/img/structure/B576914.png)
